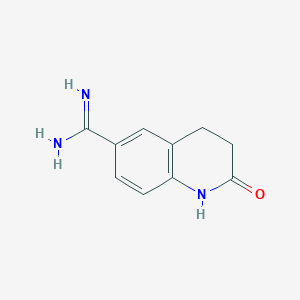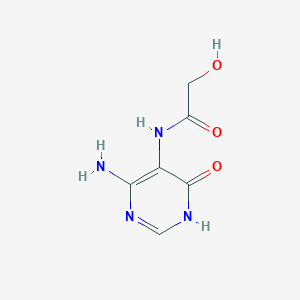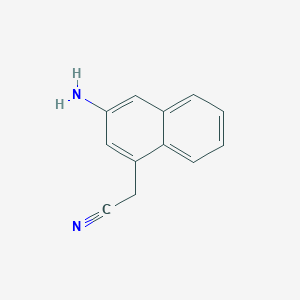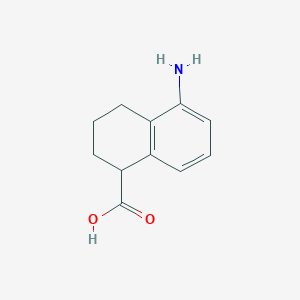
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a carboximidamide group at the 6th position and an oxo group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: The carboximidamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, which plays a crucial role in cancer cell metabolism. By activating this enzyme, the compound can alter the metabolic pathways in cancer cells, potentially inhibiting their proliferation .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 6-Hydroxy-2-Oxo-1,2,3,4-tetrahydroquinoline
- 2-Oxo-1,2,3,4-tetrahydropyrimidine
Comparison: Compared to these similar compounds, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the carboximidamide group allows for unique substitution reactions that are not possible with sulfonamide or hydroxy derivatives .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c11-10(12)7-1-3-8-6(5-7)2-4-9(14)13-8/h1,3,5H,2,4H2,(H3,11,12)(H,13,14) |
InChI-Schlüssel |
FDKUMWKAANGABX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)



![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)




![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)



